![molecular formula C23H21ClN4OS B2433719 7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1242925-33-2](/img/structure/B2433719.png)
7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, including the formation of the thienopyrimidine core and subsequent functionalization. A common synthetic route may include:
Formation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring system.
Final Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired thienopyrimidinone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperazine moiety, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
The compound 7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a member of the thienopyrimidine class, which has garnered attention for its potential therapeutic applications in various medical fields. This article explores its applications in scientific research, particularly in medicinal chemistry and pharmacology.
Anticancer Activity
Research has indicated that thienopyrimidine derivatives can exhibit significant antitumor properties. The compound's ability to inhibit specific kinases involved in cell growth and survival pathways makes it a candidate for further studies in cancer therapy. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Antimicrobial Properties
The broad-spectrum antimicrobial activity of thienopyrimidine derivatives has been documented. This compound may possess similar properties, making it relevant for developing new antimicrobial agents against resistant strains of bacteria and fungi.
Neuropharmacological Effects
Given its piperazine moiety, this compound could also be explored for neuropharmacological applications. Piperazine derivatives are known for their effects on the central nervous system, potentially leading to new treatments for psychiatric disorders.
Anti-inflammatory Potential
Compounds with similar structures have shown anti-inflammatory effects by inhibiting inflammatory cytokines and pathways. This suggests that the compound may also be investigated for its role in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Pharmaceuticals highlighted the synthesis and evaluation of thienopyrimidine derivatives, including similar structures to the compound . These derivatives were tested against various cancer cell lines, demonstrating significant cytotoxic effects and induction of apoptosis through specific signaling pathways .
Case Study 2: Antimicrobial Activity
Research conducted on thienopyrimidine compounds indicated their effectiveness against multiple bacterial strains, including resistant ones. The study emphasized the need for further exploration of these compounds as potential antibiotics .
Case Study 3: Neuropharmacological Assessment
In a neuropharmacological study, piperazine-based compounds were evaluated for their anxiolytic effects. The findings suggested that modifications in the piperazine structure could enhance therapeutic efficacy, paving the way for exploring derivatives like the compound discussed .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 7-(3-chlorophenyl)-2-[4-(4-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
- 7-(3-chlorophenyl)-2-[4-(3-ethylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
Uniqueness
The uniqueness of 7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl and 3-methylphenyl groups, along with the thienopyrimidinone core, contributes to its unique reactivity and potential pharmacological activity.
Biological Activity
7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound with potential therapeutic applications. Its structural features suggest a possible role in various biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H21ClN4OS
- Molecular Weight : 436.96 g/mol
- CAS Number : 1242883-94-8
The compound's biological activity can be attributed to its interaction with various molecular targets:
-
Antiviral Activity :
- Compounds with similar structures have shown antiviral properties by inhibiting viral replication and entry into host cells. For instance, derivatives of pyrimidines have been reported to exhibit significant antiviral activity against respiratory viruses by disrupting their fusion with host cell membranes .
- Anticancer Potential :
- Neuropharmacological Effects :
Biological Activity Data Table
Activity Type | Mechanism | References |
---|---|---|
Antiviral | Inhibition of viral fusion | |
Anticancer | Kinase inhibition | |
Neuropharmacological | Modulation of neurotransmitters |
Case Studies
-
Antiviral Efficacy :
A study evaluated a series of pyrimidine derivatives, including those structurally related to the compound , demonstrating potent antiviral effects against various strains of respiratory syncytial virus (RSV). The mechanism involved the disruption of viral entry processes into host cells . -
Anticancer Activity :
Research on similar compounds has indicated that they can effectively inhibit cancer cell lines through the modulation of signaling pathways such as PI3K/Akt and MAPK pathways. These findings suggest that the compound may serve as a lead for developing new anticancer agents . -
Neuropharmacological Studies :
Investigations into the piperazine derivatives have shown promise in treating anxiety and depression by acting on serotonin receptors and dopamine pathways. This highlights the potential for the compound to be developed as a neuropharmaceutical agent .
Properties
IUPAC Name |
7-(3-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-15-4-2-7-18(12-15)27-8-10-28(11-9-27)23-25-20-19(14-30-21(20)22(29)26-23)16-5-3-6-17(24)13-16/h2-7,12-14H,8-11H2,1H3,(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQGOXINJWYDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.